

An In-depth Technical Guide to the Biological Properties of Orn8-Vasopressin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B14750789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orn8-Vasopressin, also known as Ornipressin or POR-8, is a synthetic analog of the neurohypophyseal hormone vasopressin. It is a potent vasoconstrictor that exhibits high selectivity for the vasopressin V1a receptor subtype, with minimal to negligible activity on V2 receptors. This selectivity profile makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of V1a receptors and a clinically useful agent for managing hypotension and controlling localized bleeding. This guide provides a comprehensive overview of the biological properties of Orn8-Vasopressin, including its receptor binding characteristics, functional pharmacology, and the experimental methodologies used for its characterization.

Introduction

Orn8-Vasopressin is a synthetic nonapeptide in which the arginine at position 8 of the native human vasopressin (Arginine Vasopressin, AVP) is replaced by ornithine. This substitution significantly alters its biological activity, conferring a strong preference for the V1a receptor, which is primarily expressed on vascular smooth muscle cells.^[1] Its potent vasoconstrictive properties have led to its clinical use as a hemostatic agent and for blood pressure support.^[2] Understanding the detailed biological and pharmacological properties of Orn8-Vasopressin is crucial for its optimal use in research and clinical settings.

Receptor Binding and Selectivity

While specific binding affinity data (K_i) for Orn8-Vasopressin at V1a and V2 receptors is not readily available in the public domain, its pharmacological profile strongly indicates a high affinity for the V1a receptor and a very low affinity for the V2 receptor. For comparative purposes, the binding affinities of the endogenous ligand, Arginine Vasopressin (AVP), and another clinically used analog, Terlipressin, are presented in Table 1.

Table 1: Receptor Binding Affinities of Vasopressin Analogs

Compound	Receptor Subtype	Species	Binding Affinity (K_i) [nM]	Reference
Arginine Vasopressin (AVP)	Human V1a	Human	0.39	[3]
Human V2	Human	1.21	[3]	
Terlipressin	Human V1	Human	1100	[4]
Human V2	Human	6900	[4]	

Note: Specific K_i values for Orn8-Vasopressin are not available in the cited literature. The data for AVP and Terlipressin are provided for context.

Functional Pharmacology

The primary pharmacological effect of Orn8-Vasopressin is potent vasoconstriction, mediated by its agonist activity at V1a receptors on vascular smooth muscle cells. In contrast, it has been reported to have no significant antidiuretic effect, indicating a lack of meaningful agonism at V2 receptors.[5]

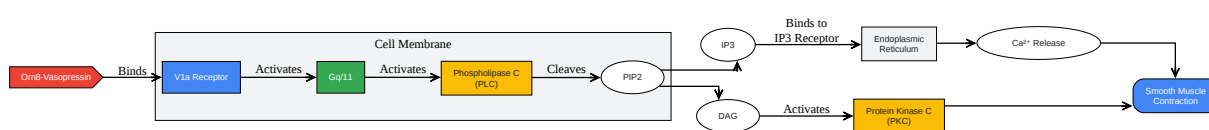
Table 2: Functional Potency of Vasopressin Analogs

Compound	Assay	Species	Potency (EC50/ED50)	Reference
Arginine Vasopressin (AVP)	Increase in intracellular Ca ²⁺ (hV1a)	Human	1.13 nM (EC50)	[3]
cAMP Accumulation (hV2)	Human	2.22 nM (EC50)	[3]	
Vasoconstriction (A7r5 cells)	Rat	~5 nM (EC50)	[6]	
Orn8-Vasopressin	Vasoconstriction in human skin	Human	Effective at 10 ⁻⁴ U/ml	[7]

Note: Direct EC50/ED50 values for Orn8-Vasopressin from in vitro vasoconstriction or in vivo pressor assays are not specified in the provided search results. The data on human skin vasoconstriction provides a qualitative measure of its potency.

Signaling Pathways

Orn8-Vasopressin exerts its vasoconstrictive effects through the activation of the Gq/11 signaling cascade following its binding to the V1a receptor. This pathway leads to an increase in intracellular calcium concentration, which is the primary trigger for smooth muscle contraction.



[Click to download full resolution via product page](#)

Caption: V1a Receptor Signaling Pathway for Orn8-Vasopressin.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound like Orn8-Vasopressin to vasopressin receptors.

Objective: To determine the inhibition constant (K_i) of Orn8-Vasopressin for V1a and V2 receptors.

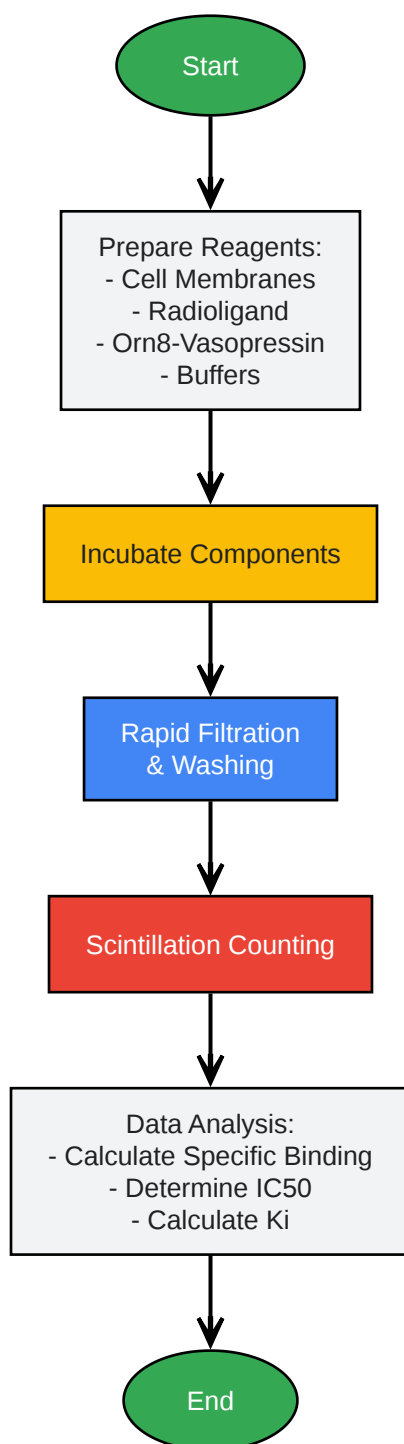
Materials:

- Membrane preparations from cells expressing human V1a or V2 receptors.
- Radioligand (e.g., [^3H]-Arginine Vasopressin).
- Non-specific binding control (e.g., a high concentration of unlabeled Arginine Vasopressin).
- Orn8-Vasopressin at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 and 0.1% BSA).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- In a microplate, combine the cell membrane preparation, radioligand at a concentration close to its K_d , and varying concentrations of Orn8-Vasopressin.
- For total binding wells, add assay buffer instead of the competitor.
- For non-specific binding wells, add a saturating concentration of unlabeled AVP.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity trapped on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Orn8-Vasopressin concentration to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]



[Click to download full resolution via product page](#)

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the vasoconstrictor activity of Orn8-Vasopressin on isolated arterial rings.

Objective: To determine the potency (EC₅₀) and efficacy of Orn8-Vasopressin in inducing vascular smooth muscle contraction.

Materials:

- Isolated arterial rings (e.g., from rat aorta or human saphenous vein).[9]
- Organ bath system with isometric force transducers.
- Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
- Orn8-Vasopressin stock solution.
- Control vasoconstrictor (e.g., phenylephrine or KCl).

Procedure:

- Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.
- Allow the rings to equilibrate under a resting tension for a specified period.
- Assess the viability of the rings by contracting them with a high concentration of KCl.
- After a washout period, cumulatively add increasing concentrations of Orn8-Vasopressin to the organ bath.
- Record the isometric tension developed after each addition until a maximal response is achieved.
- Plot the contractile response against the logarithm of the Orn8-Vasopressin concentration to generate a dose-response curve.
- Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal effect (E_{max}) from the curve.

In Vivo Rat Pressor Assay

This is a classic method to evaluate the effect of a substance on systemic blood pressure.^[10]
^[11]

Objective: To determine the pressor potency (ED50) of Orn8-Vasopressin.

Materials:

- Anesthetized rats.
- Catheters for cannulation of a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).
- Blood pressure transducer and recording system.
- Orn8-Vasopressin solutions of known concentrations.

Procedure:

- Anesthetize the rat and cannulate the carotid artery and jugular vein.
- Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.
- Allow the animal's blood pressure to stabilize.
- Administer increasing doses of Orn8-Vasopressin intravenously.
- Record the peak increase in mean arterial pressure for each dose.
- Plot the increase in blood pressure against the logarithm of the dose of Orn8-Vasopressin.
- Determine the ED50, the dose that produces 50% of the maximal pressor response.

In Vivo Antidiuretic Assay

This assay measures the ability of a compound to reduce urine output.

Objective: To assess the antidiuretic activity of Orn8-Vasopressin.

Materials:

- Water-loaded, conscious or anesthetized rats.
- Metabolic cages for urine collection or bladder cannulation for direct urine flow measurement.
- Orn8-Vasopressin solutions.

Procedure:

- Hydrate the rats with a water load (e.g., via oral gavage).
- Administer Orn8-Vasopressin (subcutaneously or intravenously).
- Collect urine over a set period and measure the volume.
- Compare the urine output of Orn8-Vasopressin-treated rats to that of vehicle-treated control rats.
- A significant reduction in urine volume indicates antidiuretic activity.

Conclusion

Orn8-Vasopressin is a potent and selective V1a receptor agonist with pronounced vasoconstrictor effects and minimal antidiuretic activity. This pharmacological profile makes it a valuable tool for studying V1a receptor-mediated physiology and a useful therapeutic agent in specific clinical scenarios. The experimental protocols detailed in this guide provide a framework for the further characterization of Orn8-Vasopressin and other vasopressin analogs, contributing to a deeper understanding of their biological properties and potential applications. Further research is warranted to determine the precise binding affinities and functional potencies of Orn8-Vasopressin to provide a more complete quantitative profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]
- 2. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pressor responses of rats to vasopressin: effect of sodium, angiotensin, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin stimulates Ca²⁺ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response relation of ornipressin with regard to vasoconstriction in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine vasopressin enhances sympathetic constriction through the V1 vasopressin receptor in human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Bioassay of insulin & Bioassay of Vasopressin | PPTX [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Properties of Orn8-Vasopressin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14750789#biological-properties-of-orn8-vasopressin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com